Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Description
Pioneering Discoveries in Pyrimidine-Based Drug Discovery
The foundational understanding of pyrimidines began with the isolation of alloxan by Luigi Valentino Brugnatelli in 1818 through nitric acid oxidation of uric acid. This marked the first documented pyrimidine derivative, though its biological significance remained unexplored for decades. In 1879, Édouard Grimaux achieved the first laboratory synthesis of a pyrimidine compound, barbituric acid , by condensing urea with malonic acid in the presence of phosphorus oxychloride. This methodology became a cornerstone for synthesizing substituted pyrimidines.
Adolf Pinner’s systematic studies (1884–1885) advanced pyrimidine chemistry by developing condensation reactions between ethyl acetoacetate and amidines, leading to diverse derivatives. The parent pyrimidine structure was finally isolated in 1900 by Siegmund Gabriel and James Colman via reduction of 2,4,6-trichloropyrimidine derived from barbituric acid. These breakthroughs laid the groundwork for understanding pyrimidine reactivity and substitution patterns.
A critical milestone emerged in the 1950s with Charles Heidelberger’s development of 5-fluorouracil (5-FU) , the first pyrimidine antimetabolite. By substituting fluorine at the 5-position of uracil, Heidelberger created a compound that interferes with thymidylate synthase, disrupting DNA synthesis in cancer cells. This discovery validated pyrimidines as scaffolds for targeted therapies.
Table 1: Key Milestones in Early Pyrimidine Research
| Year | Discovery/Advancement | Researchers |
|---|---|---|
| 1818 | Isolation of alloxan | Brugnatelli |
| 1879 | Synthesis of barbituric acid | Grimaux |
| 1884 | Condensation methods for derivatives | Pinner |
| 1900 | Isolation of parent pyrimidine | Gabriel & Colman |
| 1957 | Development of 5-fluorouracil | Heidelberger |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-5-15-9(14)7-6-11-10(16-4)12-8(7)13(2)3/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRATAVGJNRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304308 | |
| Record name | ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15400-44-9 | |
| Record name | NSC165368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Ethyl 2-(Ethoxymethylene)Acetoacetate with Methyl Carbamimidothioate
A widely cited method involves the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in the presence of triethylamine. This reaction proceeds in ethanol under reflux conditions for 48 hours, yielding the target compound at 81% efficiency. The mechanism entails nucleophilic attack by the carbamimidothioate nitrogen on the ethoxymethylene carbon, followed by cyclization to form the pyrimidine ring.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Temperature | Reflux (78°C) |
| Time | 48 hours |
| Yield | 81% |
This method is favored for its simplicity and reproducibility, though the extended reaction time necessitates optimization for industrial scalability.
Alternative Cyclocondensation with Acetylacetone and Thiourea
A related approach, adapted from the synthesis of analogous pyrimidines, employs acetylacetone and thiourea under acidic conditions to form a 4,6-dimethylpyrimidine intermediate. Subsequent methylation and oxidation steps introduce the methylsulfanyl and dimethylamino groups. While this route is less direct, it offers flexibility in modifying substituents at the 2- and 4-positions of the pyrimidine ring.
Nucleophilic Substitution Strategies
Methylation of Pyrimidine Thiol Intermediates
The methylsulfanyl group is often introduced via nucleophilic substitution. For example, a 2-thiolpyrimidine intermediate can be treated with methyl iodide or dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. Dimethyl carbonate, a greener alternative to methyl iodide, achieves methylation at 80–90°C with 85–90% efficiency, minimizing toxic byproducts.
Comparative Methylation Reagents
| Reagent | Conditions | Yield |
|---|---|---|
| Methyl Iodide | K₂CO₃, DMF, 60°C, 6h | 88% |
| Dimethyl Carbonate | TBAB, 80°C, 8h | 86% |
| Dimethyl Sulfate | NaOH, H₂O, 25°C, 2h | 92% |
Dimethyl sulfate, though efficient, is rarely used industrially due to its carcinogenicity.
Dimethylamination at the 4-Position
The dimethylamino group is introduced via nucleophilic substitution of a chloro or hydroxyl precursor. For instance, treating 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate with dimethylamine in dimethylformamide at 100°C for 12 hours affords the target compound in 75% yield. Microwave-assisted reactions reduce this time to 2 hours with comparable yields.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent literature highlights the use of continuous flow reactors to optimize exothermic steps, such as the cyclocondensation reaction. By maintaining precise temperature control (70–80°C) and residence times (30–60 minutes), manufacturers achieve 90% conversion rates while reducing solvent waste.
Purification and Crystallization
Final purification often involves recrystallization from ethanol/water mixtures or acetone-mediated hydrochloride salt formation. For example, dissolving the crude product in acetone and adding concentrated hydrochloric acid precipitates the hydrochloride salt, which is filtered and dried to ≥99% purity.
Optimized Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Acid | HCl (concentrated) |
| Temperature | 0–5°C |
| Purity | ≥99% |
Mechanistic Insights and Side Reactions
Competing Oxidation Pathways
The methylsulfanyl group is susceptible to oxidation during synthesis, particularly if oxidizing agents (e.g., hydrogen peroxide) are present. Unintended sulfoxide or sulfone byproducts can form, necessitating inert atmospheres or antioxidant additives.
Ester Hydrolysis Under Basic Conditions
The ethyl carboxylate moiety may hydrolyze to the carboxylic acid in strongly basic conditions (pH > 10). This is mitigated by maintaining neutral to slightly acidic pH during aqueous workups.
Emerging Methodologies
Enzymatic Methylation
Recent advances employ methyltransferases to catalyze the dimethylamination step under mild conditions (30°C, pH 7.5). This biocatalytic approach, though in early development, promises superior selectivity and reduced environmental impact.
Photoredox Catalysis
Visible-light-mediated catalysis enables C–N bond formation at room temperature, potentially streamlining the synthesis of dimethylamino-containing pyrimidines. Initial trials report 70% yields with 8-hour irradiation.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes selective oxidation to sulfoxides or sulfones, depending on reaction conditions. This transformation is pivotal for modulating electronic properties and bioactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>3</sub>CN, 0°C, 2h | Sulfoxide derivative | 85% | |
| m-CPBA | DCM, RT, 4h | Sulfone derivative | 78% |
Mechanistic Insight :
-
The oxidation proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming a sulfoxide intermediate. Excess oxidant drives further oxidation to the sulfone.
-
Steric hindrance from the dimethylamino group directs regioselectivity toward the methylthio site.
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino (-NMe<sub>2</sub>) group participates in substitution reactions under acidic or electrophilic conditions, enabling diversification of the pyrimidine scaffold.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | THF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 6h | N-Benzyl substituted pyrimidine | 67% | |
| Acetyl chloride | DCM, pyridine, 0°C, 1h | N-Acetyl derivative | 72% |
Key Observations :
-
Quaternization of the dimethylamino group enhances water solubility, critical for biological assays.
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Steric effects from the adjacent ester group limit reactivity toward bulky electrophiles.
Ester Hydrolysis and Functionalization
The ethyl ester moiety undergoes hydrolysis to the carboxylic acid, which serves as a handle for further derivatization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (2M) | EtOH/H<sub>2</sub>O (3:1), reflux, 4h | 4-(Dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | 89% | |
| LiAlH<sub>4</sub> | THF, 0°C → RT, 2h | Primary alcohol derivative | 63% |
Applications :
-
The carboxylic acid is a precursor for amide couplings (e.g., with HATU/DIPEA) to generate bioactive analogues targeting kinase inhibition .
-
Reduction to the alcohol enables access to prodrug formulations.
Ring Functionalization via Electrophilic Aromatic Substitution
Electrophiles target the electron-rich pyrimidine ring, particularly at the 6-position, due to directing effects of the dimethylamino group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO<sub>3</sub> (fuming) | H<sub>2</sub>SO<sub>4</sub>, 0°C, 1h | 6-Nitro substituted derivative | 58% | |
| Br<sub>2</sub> (1 eq) | AcOH, 50°C, 3h | 6-Bromo substituted derivative | 65% |
Limitations :
-
Over-nitration or bromination is suppressed by the electron-donating dimethylamino group.
-
Para-directing effects dominate due to conjugation with the ester group.
Cross-Coupling Reactions
The methylthio group serves as a leaving group in palladium-catalyzed cross-couplings, enabling C-C bond formation.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C, 12h | Suzuki-coupled biaryl derivative | 81% | |
| CuI, TMEDA | DMSO, 80°C, 6h | Ullmann-type C-N coupled product | 69% |
Strategic Utility :
-
Suzuki-Miyaura couplings install aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
-
Ullmann reactions facilitate access to amine-linked conjugates for probe development.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate is recognized for its potential as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity or alter physicochemical properties, making it valuable in drug development .
- Protein Kinase Inhibition : The compound has been studied for its role as a protein kinase inhibitor, which is crucial in cancer research. Protein kinases are key regulators in cell signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.
The compound exhibits notable biological activities, including:
- Antioxidant Properties : Research indicates that pyrimidine derivatives, including this compound, possess antioxidant capabilities that protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by inflammation or oxidative damage.
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various pathogens, potentially disrupting microbial functions through enzyme inhibition or receptor interference .
Synthetic Routes
Several efficient synthetic methods have been developed for producing this compound:
- Cyclization Reactions : These reactions involve appropriate precursors such as β-diketones and amidines to form the pyrimidine ring.
- Nucleophilic Substitution : The introduction of the methylthio group can be achieved through nucleophilic substitution reactions, enhancing the compound's reactivity and biological activity .
Case Study 1: Protein Kinase Inhibition
A study investigated the efficacy of this compound as a selective inhibitor of specific protein kinases involved in cancer pathways. The compound showed promising results in reducing cell proliferation in vitro, indicating its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antioxidant Activity
In another study, the antioxidant properties of this compound were evaluated using various assays to measure oxidative stress levels in cellular models. The results indicated that it effectively reduced oxidative damage, suggesting potential applications in protective therapies against oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate belongs to a broader class of pyrimidine carboxylates with diverse substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
Reactivity and Functional Group Impact
- Dimethylamino vs. Amino Groups: The dimethylamino substituent in the target compound provides steric shielding and electron-donating effects, which can stabilize intermediates in nucleophilic reactions compared to primary amino analogs . For example, ethyl 4-(dimethylamino) benzoate derivatives exhibit higher reactivity in polymerization reactions than those with unsubstituted amino groups .
- Methylsulfanyl (SMe) vs. Arylthio : The methylsulfanyl group at position 2 contributes to moderate lipophilicity (XLogP ~2.5), whereas arylthio substituents (e.g., 4-methylphenylsulfanyl) significantly increase logP values, impacting membrane permeability .
- Ester Hydrolysis: The ethyl ester at position 5 is prone to hydrolysis under basic conditions, a property shared with analogs like ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate. However, electron-donating groups (e.g., dimethylamino) may slow hydrolysis rates compared to electron-withdrawing substituents .
Biological Activity
Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions, typically involving the reaction of ethyl acetoacetate with guanidine to form a pyrimidine intermediate. Subsequent methylation and dimethylamination introduce the dimethylamino and methylsulfanyl groups, followed by esterification to yield the final product. The general synthesis pathway is illustrated below:
- Formation of Pyrimidine Intermediate : Ethyl acetoacetate + Guanidine → Pyrimidine Intermediate
- Methylation and Dimethylamination : Pyrimidine Intermediate → Dimethylamino and Methylsulfanyl Substitution
- Esterification : Final product formation as this compound
Biological Activity
This compound exhibits several biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Research indicates that the compound may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : Similar pyrimidine derivatives have shown significant anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
The biological effects of this compound are attributed to its interactions with various biological macromolecules:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Redox Reactions : The methylsulfanyl group may participate in redox reactions, influencing oxidative stress responses within cells .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-(dimethylamino)-2-methylsulfanylpyrimidine-5-carboxylate, and how can purity be validated?
- Methodological Answer : The compound is commonly synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, thioureas, and β-keto esters under acidic conditions . Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity validation requires analytical techniques like HPLC (reverse-phase C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of byproducts .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, a monoclinic crystal system with space group P2₁/c has been reported for analogous pyrimidine derivatives .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) typically shows signals at δ 1.35 (t, 3H, CH₂CH₃), δ 3.15 (s, 6H, N(CH₃)₂), and δ 2.50 (s, 3H, SCH₃) .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Advanced Research Questions
Q. What factors influence the compound’s reactivity in polymer chemistry applications, such as resin cements?
- Methodological Answer : In polymer systems, the dimethylamino group acts as a co-initiator, accelerating free-radical polymerization. Key factors include:
- Amine Concentration : Higher concentrations (e.g., 1:2 co-initiator/amine ratio) improve the degree of conversion (DC) in resin matrices, as measured by FTIR monitoring of C=C bond depletion .
- Synergy with Photoinitiators : Diphenyliodonium hexafluorophosphate (DPI) enhances DC but is less effective with dimethylamino groups than methacrylate-based amines. Optimize by adjusting DPI concentration (0.5–1.0 wt%) .
- Physical Properties : Tensile strength and glass transition temperature (Tg) are superior to methacrylate analogs, validated via dynamic mechanical analysis (DMA) .
Q. How can computational modeling (e.g., DFT) elucidate its electrochemical behavior as a corrosion inhibitor?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict adsorption on metal surfaces. For example, HOMO localization on the pyrimidine ring facilitates electron donation to Fe d-orbitals .
- Molecular Dynamics (MD) : Simulate adsorption configurations on N80 steel in HCl. Protonated dimethylamino groups show stronger affinity (-45 kJ/mol binding energy) via electrostatic interactions .
- Experimental Validation : Correlate computational data with electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization results to confirm inhibition efficiency (>90% at 500 ppm) .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity or material performance?
- Methodological Answer :
- Synthetic Analogs : Replace the methylsulfanyl group with electron-withdrawing groups (e.g., Cl, CF₃) to study antibacterial activity. Use MIC assays against S. aureus and E. coli .
- Thermal Stability : Thermogravimetric analysis (TGA) shows methylsulfanyl derivatives decompose at ~220°C, while trifluoromethyl analogs exhibit higher stability (~250°C) .
- Structure-Activity Relationships (SAR) : Correlate logP values (calculated via ChemDraw) with membrane permeability in drug delivery studies .
Q. How should researchers resolve contradictions in reported reactivity or performance data?
- Methodological Answer :
- Variable Control : Standardize reaction conditions (solvent, temperature, catalyst) to minimize discrepancies. For instance, solvent polarity (e.g., DMF vs. THF) significantly impacts Biginelli reaction yields .
- Analytical Cross-Validation : Use multiple techniques (e.g., XRD, LC-MS) to confirm product identity and purity, especially when comparing studies.
- Meta-Analysis : Review datasets across publications to identify trends (e.g., amine co-initiators consistently outperform methacrylates in DC ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
